molecular formula C7H15NO B567537 (R)-2-(3-Pyrrolidinyl)-2-propanol CAS No. 1245649-03-9

(R)-2-(3-Pyrrolidinyl)-2-propanol

Cat. No.: B567537
CAS No.: 1245649-03-9
M. Wt: 129.203
InChI Key: IYRJODMZHWPACV-ZCFIWIBFSA-N
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Description

®-2-(3-Pyrrolidinyl)-2-propanol is a chiral compound featuring a pyrrolidine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Pyrrolidinyl)-2-propanol typically involves the stereoselective reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-(3-pyrrolidinyl)-2-propanone using chiral reducing agents or catalysts to achieve the desired ®-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require low temperatures to maintain stereoselectivity.

Industrial Production Methods

Industrial production of ®-2-(3-Pyrrolidinyl)-2-propanol may involve large-scale catalytic hydrogenation processes. These methods utilize chiral catalysts to ensure high enantiomeric purity and yield. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Pyrrolidinyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-pyrrolidinyl)-2-propanone.

    Reduction: Formation of 2-(3-pyrrolidinyl)-2-propanol.

    Substitution: Formation of 2-(3-pyrrolidinyl)-2-chloropropane or 2-(3-pyrrolidinyl)-2-aminopropane.

Scientific Research Applications

®-2-(3-Pyrrolidinyl)-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral properties.

Mechanism of Action

The mechanism of action of ®-2-(3-Pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Pyrrolidinyl)-2-propanol: The enantiomer of ®-2-(3-Pyrrolidinyl)-2-propanol with different stereochemistry.

    2-(3-Pyrrolidinyl)-2-butanol: A structurally similar compound with an additional carbon in the alkyl chain.

    3-(3-Pyrrolidinyl)propanol: A compound with a different position of the hydroxyl group.

Uniqueness

®-2-(3-Pyrrolidinyl)-2-propanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717716
Record name 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-03-9
Record name (3R)-α,α-Dimethyl-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3R)-pyrrolidin-3-yl]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A pressure vessel was charged with 2-(1-benzylpyrrolidin-3-yl)propan-2-ol (1.013 g, 4.62 mmol), palladium, 10 wt. % (dry basis) on activated carbon (wet) (0.904 g, 0.425 mmol) and EtOH (20 mL). The reaction vessel was pressurized (50 psi) with hydrogen and purged 3 times. The vessel was pressurized at 50 psi and allowed to stir overnight at rt. The reaction was filtered and the filtrate was concentrated to dryness.
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1.013 g
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20 mL
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